molecular formula C14H15NO3 B8683312 Ethyl 4-(3-indolyl)-3-oxobutyrate

Ethyl 4-(3-indolyl)-3-oxobutyrate

Cat. No.: B8683312
M. Wt: 245.27 g/mol
InChI Key: CPMFNLRHAYZUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-indolyl)-3-oxobutyrate is an indole-containing β-ketoester with structural features that enable diverse reactivity, including participation in cyclization, condensation, and nucleophilic addition reactions. The indole moiety provides aromatic and hydrogen-bonding capabilities, while the β-ketoester group offers electrophilic and enolic reactivity.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-(1H-indol-3-yl)-3-oxobutanoate

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)8-11(16)7-10-9-15-13-6-4-3-5-12(10)13/h3-6,9,15H,2,7-8H2,1H3

InChI Key

CPMFNLRHAYZUFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-indolyl)-3-oxobutyrate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-indolyl)-3-oxobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Ethyl 4-(3-indolyl)-3-oxobutyrate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 4-(3-indolyl)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity: Indole-containing derivatives (e.g., 3-indolylbutyric acid) are associated with biological activity (e.g., plant growth regulation) due to hydrogen-bonding interactions . Electron-withdrawing groups (e.g., Cl in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate) enhance stability and electrophilicity, favoring use in pharmaceutical intermediates .
  • Synthetic Utility: Ethyl 3-oxobutyrate derivatives serve as precursors for heterocycles (e.g., pyrazoles, indoles) via Knoevenagel condensations or aldol reactions . Ultrasonic-assisted synthesis methods (e.g., for bisindolylmethanes in ) suggest efficient routes for indole-functionalized β-ketoesters.

Hydrogen Bonding and Crystallinity

The indole NH group in this compound can form hydrogen bonds (e.g., N–H···O=C), influencing crystallization behavior. Comparable indole derivatives (e.g., trisindoline in ) exhibit complex hydrogen-bonding networks, leading to stable crystalline phases. Such interactions may enhance the compound’s shelf life or bioavailability .

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